Pyridincarbonsäuren

Pyridinecarboxylic acids are a class of organic compounds that feature a pyridine ring fused to a carboxylic acid functional group. These molecules exhibit unique chemical properties due to the combination of aromaticity from the pyridine ring and acidity from the carboxyl group. Pyridinecarboxylic acids are widely used in various applications, including pharmaceuticals, agrochemicals, and polymer synthesis.

Structurally, these compounds possess a five-membered heterocyclic ring with a nitrogen atom and a carboxylic acid at one of its positions. The nitrogen lone pair enhances the acidity by forming an intramolecular hydrogen bond with the carboxyl group, making pyridinecarboxylic acids more acidic than typical aliphatic or aromatic carboxylic acids.

In pharmaceutical research, pyridinecarboxylic acids serve as important scaffolds for drug design due to their structural diversity and biological activity. They can modulate various enzymes and receptors, potentially acting as inhibitors or agonists. Additionally, these compounds have been explored in agrochemicals for their potential pesticidal properties.

Synthesis of pyridinecarboxylic acids often involves multistep reactions such as Friedel-Crafts acylation, direct condensation with carboxylic acid derivatives, or derivatization of existing pyridine derivatives. Their versatility and reactivity make them valuable intermediates in organic synthesis for the preparation of complex molecules.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

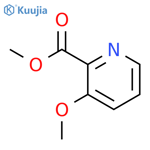

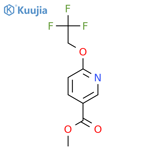

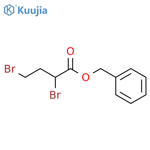

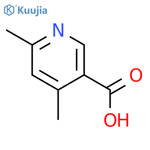

|

Methyl Isonicotinate N-Oxide | 3783-38-8 | C7H7NO3 |

|

6-Chloro-2-(trifluoromethyl)nicotinic acid | 261635-83-0 | C7H3ClF3NO2 |

|

6-Chloro-4-trifluoromethylnicotinic Acid | 261635-77-2 | C7H3ClF3NO2 |

|

Methyl 3-methoxypyridine-2-carboxylate | 24059-83-4 | C8H9NO3 |

|

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate | 287979-27-5 | C9H8F3NO3 |

|

tert-Butyl 5-bromonicotinate | 263270-02-6 | C10H12BrNO2 |

|

Benzyl 2,4-Dibromobutyrate | 23085-60-1 | C11H12Br2O2 |

|

4,6-Dimethylnicotinic Acid Hydrochloride | 22047-86-5 | C8H9NO2 |

|

Pyridinium,2-carboxy-1-methyl-, iodide (1:1) | 3785-04-4 | C7H8INO2 |

|

5-ethenyl-2-Pyridinecarboxylic acid | 45946-64-3 | C8H7NO2 |

Verwandte Literatur

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

Empfohlene Lieferanten

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte